Ethyl 3,5-dimethyl-4-(propylcarbamoyl)-1H-pyrrole-2-carboxylate
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Description
The compound “Ethyl 3,5-dimethyl-4-(propylcarbamoyl)-1H-pyrrole-2-carboxylate” is a pyrrole derivative. Pyrroles are a class of organic compounds that contain a five-membered aromatic ring with four carbon atoms and one nitrogen atom . The presence of the carbamoyl group (-CONH2) and the carboxylate ester group (-COOEt) suggest that this compound might have interesting reactivity and could be used in various chemical reactions.
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrrole ring, followed by functionalization to introduce the dimethyl, propylcarbamoyl, and ethyl carboxylate groups. The exact methods would depend on the starting materials and the specific conditions required for each reaction .Molecular Structure Analysis
The molecular structure of this compound would be based on the pyrrole ring, with the various groups attached at the appropriate positions. The 3,5-dimethyl groups would likely cause some steric hindrance, potentially affecting the compound’s reactivity .Chemical Reactions Analysis
As a pyrrole derivative, this compound could potentially participate in various chemical reactions. The presence of the carbamoyl and carboxylate ester groups could allow for reactions involving these functional groups .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the polar carbamoyl and carboxylate ester groups could affect properties like solubility, while the aromatic pyrrole ring could contribute to its UV/Vis absorption properties .Mechanism of Action
Future Directions
Properties
IUPAC Name |
ethyl 3,5-dimethyl-4-(propylcarbamoyl)-1H-pyrrole-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O3/c1-5-7-14-12(16)10-8(3)11(15-9(10)4)13(17)18-6-2/h15H,5-7H2,1-4H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBTHVQCYEHPTRN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=C(NC(=C1C)C(=O)OCC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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